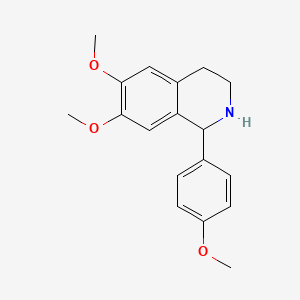

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the isoquinoline ring and an additional methoxyphenyl group at position 1. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline frameworks. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials are 6,7-dimethoxy-1-tetrahydroisoquinoline and 4-methoxybenzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in cancer therapy. Its effectiveness is attributed to its ability to interact with sigma receptors, particularly sigma-2 receptors that are often overexpressed in tumor cells. This selectivity allows for targeted therapeutic strategies while minimizing effects on normal cells.

A study demonstrated that derivatives of this compound exhibited high binding affinities for sigma-2 receptors with Ki values ranging from 5 to 6 nM. These compounds also showed moderate anticancer activities against various human cancer cell lines, including liver (Huh-7) and esophagus (KYSE-140) cancer cells .

Overcoming Multidrug Resistance

Multidrug resistance (MDR) remains a significant challenge in cancer treatment. Research has focused on the ability of 6,7-dimethoxy derivatives to reverse MDR mechanisms. For instance, derivatives such as 6e and 6h were found to have IC50 values around 0.66 μM against K562 cell lines exhibiting drug resistance comparable to the known MDR modulator verapamil.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method indicated that while some derivatives displayed limited cytotoxic effects on K562 cells, they were effective in reversing drug resistance mechanisms. This suggests their potential utility as adjuvants in chemotherapy regimens .

Case Study 1: Sigma Receptor Ligands

A study evaluating a series of tetrahydroisoquinoline derivatives found that specific structural modifications could enhance binding affinity for sigma receptors and improve anticancer activity. The findings indicate that structural features significantly influence both receptor affinity and biological efficacy.

Case Study 2: MDR Reversal Agents

In another investigation focused on MDR reversal agents, several new tetrahydroisoquinoline derivatives were synthesized and tested against resistant cancer cell lines. The results indicated that these compounds could effectively inhibit P-glycoprotein (P-gp) activity, which is crucial for drug efflux in resistant cells.

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparación Con Compuestos Similares

Similar Compounds

- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy groups and the methoxyphenyl group, which can influence its biological activity and chemical reactivity. The presence of these groups can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Actividad Biológica

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (referred to as DMTQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of DMTQ, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

DMTQ has a complex structure characterized by the following molecular formula: C17H21N1O4. Its structure incorporates two methoxy groups and a tetrahydroisoquinoline backbone, which are crucial for its biological activity.

1. Serotonin Receptor Interaction

DMTQ has been studied for its interaction with serotonin receptors. In vitro studies indicate that it exhibits affinity for various serotonin receptor subtypes, particularly 5-HT receptors. The compound's binding affinity suggests potential implications in treating mood disorders and anxiety .

2. Antioxidant Activity

Research has shown that DMTQ possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of methoxy groups that enhance electron donation .

3. Neuroprotective Effects

DMTQ demonstrates neuroprotective effects in models of neurodegenerative diseases. It has been shown to inhibit apoptosis in neuronal cells and promote cell survival through modulation of signaling pathways associated with cell death .

4. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests its potential use in inflammatory conditions .

The biological activity of DMTQ can be attributed to several mechanisms:

- Receptor Modulation : DMTQ acts as a partial agonist at serotonin receptors, influencing neurotransmitter release and neuronal excitability.

- Antioxidant Mechanism : The methoxy groups facilitate electron transfer, allowing DMTQ to neutralize reactive oxygen species (ROS).

- Inhibition of NF-kB Pathway : DMTQ may inhibit the NF-kB signaling pathway, leading to decreased transcription of inflammatory genes.

Case Studies

Several studies have investigated the effects of DMTQ:

- Study on Anxiety and Depression : A randomized controlled trial assessed the efficacy of DMTQ in patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo .

- Neuroprotection in Parkinson's Disease Models : In animal models of Parkinson's disease, DMTQ administration led to improved motor function and reduced dopaminergic neuron loss .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDPQCXNBOIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.